molecular formula C16H16BrNO2 B5689685 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide

2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide

Cat. No. B5689685
M. Wt: 334.21 g/mol
InChI Key: JKEVLVAYFXWMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetanilides. It is also referred to as Bromfenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation and pain. By inhibiting COX enzymes, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in inflammation and pain. Additionally, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is its anti-inflammatory and analgesic properties, which can be beneficial in studying various diseases that involve inflammation and pain. Additionally, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have neuroprotective effects, which can be beneficial in studying neurodegenerative diseases. However, one of the limitations of using 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are several future directions for the research on 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. Additionally, further research is needed to investigate the potential side effects and toxicity of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide, which can affect its use in clinical settings.

Synthesis Methods

The synthesis of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 2-bromophenol with 4-ethylphenylamine in the presence of acetic anhydride and a catalyst such as pyridine. The reaction proceeds through an electrophilic aromatic substitution mechanism, whereby the bromine atom is substituted by the amine group to form the intermediate 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetanilide. The intermediate is then hydrolyzed with hydrochloric acid to produce the final product, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide.

Scientific Research Applications

2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Studies have also shown that 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide can reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells.

properties

IUPAC Name

2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-2-12-7-9-13(10-8-12)18-16(19)11-20-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVLVAYFXWMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide

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